An In-depth Technical Guide to the Physical Properties of 2-Aminophenol Hydrochloride
An In-depth Technical Guide to the Physical Properties of 2-Aminophenol Hydrochloride
This guide provides a comprehensive overview of the essential physical and chemical properties of 2-Aminophenol hydrochloride (CAS 51-19-4), a crucial reagent in synthetic chemistry and a significant molecule in the development of pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering not only core data but also the scientific context and experimental methodologies required for its effective application and characterization.
Introduction: Chemical Identity and Structural Significance
2-Aminophenol hydrochloride is the salt form of 2-aminophenol, an aromatic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group in an ortho position on a benzene ring. The formation of the hydrochloride salt protonates the basic amino group, significantly influencing the compound's physical properties, most notably its solubility and stability, when compared to its free base form. Understanding these properties is paramount for its handling, formulation, and application in complex synthetic pathways.
The protonation of the amino group enhances the compound's polarity and water solubility, a critical attribute for many applications in aqueous media, including certain dye manufacturing processes and the development of orally bioavailable drug substances.
Core Physicochemical Properties
The fundamental physical characteristics of 2-Aminophenol hydrochloride are summarized below. These values are critical for identity confirmation, purity assessment, and process design.
| Property | Value | Source(s) |
| CAS Number | 51-19-4 | [1][2][3][4] |
| Molecular Formula | C₆H₈ClNO | [1][2][3][4] |
| Molecular Weight | 145.59 g/mol | [1][3][4] |
| Appearance | White to orange or green crystalline powder | |
| Melting Point | 207 °C | [3] |
| pKa (of parent 2-Aminophenol) | 4.78 (amino group); 9.97 (hydroxyl group) at 20°C | [5][6] |
| Solubility | Freely soluble in water and alcohol | [7] |
Expert Insight: The melting point of the hydrochloride salt (207 °C) is significantly higher than that of the free base, 2-aminophenol (172-177 °C)[5][8]. This elevation is a direct consequence of the strong ionic interactions present in the salt's crystal lattice, which require more energy to overcome compared to the hydrogen bonding and van der Waals forces in the free base. For drug development professionals, this higher melting point can indicate greater thermodynamic stability of the crystalline form.
The pKa values of the parent compound are crucial for predicting the behavior of the hydrochloride salt in solution. With an amino group pKa of 4.78, 2-aminophenol hydrochloride will exist predominantly in its protonated, cationic form in solutions with a pH below approximately 4. This explains its high aqueous solubility. As the pH of the solution increases above 4.78, the compound will begin to deprotonate, precipitating the less soluble free base, 2-aminophenol, which has a reported water solubility of only 17 g/L at 20°C[6][8].
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Aminophenol hydrochloride.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups. For 2-Aminophenol hydrochloride, key vibrational bands are expected:
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N-H Stretch (Ammonium Salt): A broad band in the region of 2400-3200 cm⁻¹. This is characteristic of the stretching vibrations of the -NH₃⁺ group and is a key indicator of the hydrochloride salt formation.
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O-H Stretch (Phenolic): A broad absorption typically found between 3200-3600 cm⁻¹.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. In a suitable deuterated solvent like D₂O or DMSO-d₆, the expected signals are:
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¹H NMR: The aromatic protons will appear as complex multiplets in the downfield region (typically 6.5-8.0 ppm). The exact chemical shifts are highly dependent on the solvent and concentration. The protons of the ammonium (-NH₃⁺) and hydroxyl (-OH) groups are often broad and may exchange with deuterium in solvents like D₂O, causing them to disappear from the spectrum.
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¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the ammonium group.
UV-Visible (UV-Vis) Spectroscopy
The aromatic ring in 2-Aminophenol hydrochloride is the primary chromophore. In solution, it typically exhibits absorption maxima (λmax) in the ultraviolet region. Studies on the parent compound, 2-aminophenol, show λmax values that are solvent-dependent, appearing in methanol and DMSO[9]. The UV-Vis spectrum is particularly useful for quantitative analysis, such as determining the concentration of a solution via the Beer-Lambert law.
Experimental Protocols for Property Determination
The following sections provide standardized, step-by-step protocols for verifying the key physical properties of 2-Aminophenol hydrochloride.
Melting Point Determination (Capillary Method)
This protocol describes the use of a standard melting point apparatus to determine the temperature range over which the solid-to-liquid phase transition occurs. A sharp, narrow melting range is indicative of high purity[10][11].
Caption: Shake-flask method for solubility.
Methodology:
-
Preparation: To a series of vials, add a measured volume of purified water (e.g., 10 mL).
-
Addition of Solute: Add an excess amount of 2-Aminophenol hydrochloride to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[12]
-
Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Analysis: Accurately dilute the filtered sample with the solvent. Determine the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry against a standard curve.
-
Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is reported as the solubility in units such as mg/mL or g/L.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable. 2-Aminophenol hydrochloride presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Hazards:
-
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid generating dust during weighing and transfer.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
The compound is sensitive to light and air; store under an inert atmosphere (e.g., argon or nitrogen) and in an opaque or amber container to prevent degradation. The appearance of a brown or green color can indicate oxidation.
-
Conclusion
2-Aminophenol hydrochloride is a compound whose utility is deeply rooted in its distinct physical properties. Its high melting point suggests crystalline stability, while its free solubility in polar solvents, governed by the protonated amino group, makes it amenable to a wide range of applications in aqueous systems. A thorough understanding and experimental verification of the properties outlined in this guide are essential for any researcher aiming to leverage this versatile molecule with precision, safety, and efficacy.
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